molecular formula C7H11NO3 B1585800 2-Ethoxyethyl cyanoacetate CAS No. 32804-77-6

2-Ethoxyethyl cyanoacetate

Cat. No. B1585800
CAS RN: 32804-77-6
M. Wt: 157.17 g/mol
InChI Key: UMCLCZMPTREESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxyethyl cyanoacetate is a chemical compound with the CAS Number: 32804-77-6 and a molecular weight of 157.17 . It is a liquid at room temperature .


Synthesis Analysis

Ethoxyethyl cyanoacetate can be synthesized using a transesterification process. The optimal conditions for this synthesis involve a 2:1 mole ratio of 2-ethoxyethanol to ethyl cyanoacetate, a 2.5% catalyst to ethyl cyanoacetate reactant, and a reaction time of 10 hours .


Molecular Structure Analysis

The molecular formula of 2-Ethoxyethyl cyanoacetate is C7H11NO3 . The InChI code is 1S/C7H11NO3/c1-2-10-5-6-11-7(9)3-4-8/h2-3,5-6H2,1H3 .


Chemical Reactions Analysis

Ethyl 2-cyanoacrylate, a related compound, polymerizes easily due to its conjugated unsaturated groups. It is prepared by condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer .


Physical And Chemical Properties Analysis

2-Ethoxyethyl cyanoacetate is a liquid at room temperature . The specific gravity at 20/20 is 1.08 .

Scientific Research Applications

Synthesis of Instantaneous Adhesives

2-Ethoxyethyl cyanoacetate is a key raw material in producing ethoxyethyl-α-cyanoacrylate, an instantaneous adhesive known for its low whitening and odor. It is synthesized using transesterification with 2-ethoxyethanol and ethyl cyanoacetate, catalyzed by dibutyltin dilaurate. This process has been optimized for high yield and purity (H. Bin, Chen Ji-wei, & C. Zheng, 2014).

Development of High-Toughness Adhesives

Ethoxyethyl α‐cyanoacrylate, synthesized from ethoxyethyl cyanoacetate, demonstrates potential as a hard adhesive with higher toughness compared to conventional ethyl-α-cyanoacrylate. This substance is produced through a series of reactions involving condensation with formaldehyde and subsequent depolymerization, leading to a nearly amorphous final product with little or low crystallinity (Y. Hwang, Chiou-Ping Hwang, R. Tsiang, & Michael H. Chen, 2003).

Herbicidal Activity

2-Ethoxyethyl cyanoacetate has been used in the synthesis of compounds with significant herbicidal activity. For instance, the reaction of ethoxyethyl 2-cyano-3,3-dimethylthioacrylate with 2-methylthio-5-pyridinemethylene amine, derived from ethoxyethyl cyanoacetate, has produced herbicides effective on crops like Brassica napus (Qingmin Wang, Hui Sun, & Run-qiu Huang, 2004).

Synthesis of Dihydropyridines

2-Ethoxyethyl cyanoacetate is used in the reaction with arylamides of acetoacetic acid to form 1,2-dihydropyridines. This reaction, conducted with (ethoxymethylidene)cyanoacetic ester, predominantly forms ethyl 5-acetyl-1-aryl-6-hydroxy-2-imino-1,2-dihydropyridine-3-carboxylates, with a possibility of minor products like 5-acetyl-1-aryl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitriles (S. S. Hayotsyan, A. A. Sargsyan, S. G. Kon’kova, A. K. Khachatryan, A. E. Badasyan, K. Avagyan, & M. S. Sargsyan, 2019).

Cyanation Reactions in Organic Chemistry

Peptide Synthesis

Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate, related to 2-ethoxyethyl cyanoacetate, has been used as a coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. This reagent offers high reactivity and efficiency in both solid-phase and solution-phase peptide synthesis, making it a valuable tool in biochemical research (Kishore Thalluri, Krishna Chaitanya Nadimpally, M. Chakravarty, Ashim Paul, & Bhubaneswar Mandal, 2013).

Safety And Hazards

2-Ethoxyethyl cyanoacetate is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and serious eye irritation (Category 2) . Safety measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

Future Directions

While specific future directions for 2-Ethoxyethyl cyanoacetate are not mentioned in the search results, cyanoacrylates, a related group of compounds, are widely used in various fields of engineering and medicine due to their unique properties . They have potential applications in areas such as 3D prototyping models, fingerprinting in forensic science, creating drug carriers of prolonged action, and more .

properties

IUPAC Name

2-ethoxyethyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-10-5-6-11-7(9)3-4-8/h2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCLCZMPTREESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186475
Record name 2-Ethoxyethyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyethyl cyanoacetate

CAS RN

32804-77-6
Record name 2-Ethoxyethyl 2-cyanoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32804-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxyethyl cyanoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032804776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxyethyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxyethyl cyanoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxyethyl cyanoacetate
Reactant of Route 2
Reactant of Route 2
2-Ethoxyethyl cyanoacetate
Reactant of Route 3
Reactant of Route 3
2-Ethoxyethyl cyanoacetate
Reactant of Route 4
Reactant of Route 4
2-Ethoxyethyl cyanoacetate
Reactant of Route 5
Reactant of Route 5
2-Ethoxyethyl cyanoacetate
Reactant of Route 6
Reactant of Route 6
2-Ethoxyethyl cyanoacetate

Citations

For This Compound
3
Citations
S Zhong, D Wei, J Liu, B Liu - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… A mixture of 2-ethoxyethyl cyanoacetate (0.55 g, 3.5 mmol), Phenylurea (0.39 g 2.9 mmol) and triethyl orthoformate (0.59 ml, 3.5 mmol) was heated at 378 K for 2 hr, cooled to room …
Number of citations: 6 scripts.iucr.org
K Kobayashi, T Komatsu, Y Yokoi, H Konishi - Synthesis, 2011 - thieme-connect.com
… Preparation of 2-ethoxyethyl 2-aminoindole-3-carboxylates (3c, 3e, 3j, and 3m) was successfully performed using 2-ethoxyethyl cyanoacetate (2c) (entries 3, 5, 10, and 13). An electron-…
Number of citations: 10 www.thieme-connect.com
CH Strachan - 1982 - storre.stir.ac.uk
Attempts were made to synthesise a conformationally restricted analogue of kainic acid wherein the double bond was confined in a ring-system. The stratagem involved an …
Number of citations: 4 www.storre.stir.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.